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Introduction

Ethyl carbamate (EC), also known as urethane, is a process contaminant naturally formed in

fermented foods and alcoholic beverages.[1][2][3] Classified as a probable human carcinogen

(Group 2A) by the International Agency for Research on Cancer (IARC), monitoring and

quantifying its presence in the food supply is of significant public health importance.[2][4] This

document provides detailed application notes and protocols for researchers, scientists, and

drug development professionals to quantify ethyl carbamate exposure from various dietary

sources. The primary analytical method highlighted is Gas Chromatography-Mass

Spectrometry (GC-MS), which is considered the gold standard for its sensitivity and accuracy.

[1][5]

Dietary Sources of Ethyl Carbamate
Ethyl carbamate can be found in a wide range of fermented products. Its formation can occur

during fermentation and subsequent storage.[1][2][3] Levels of EC can vary significantly

depending on the food or beverage, production methods, and storage conditions.[5]

Key Dietary Sources Include:

Alcoholic Beverages: This category is a major contributor to dietary EC exposure.[2][6]

Distilled Spirits: Particularly those derived from stone fruits (e.g., brandies, whiskies) can

contain higher levels of EC.[1][3][5]
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Wine and Fortified Wines: Levels can vary, but they are a significant source of exposure.

[5][7]

Beer: Generally contains lower levels of EC compared to spirits and wine.[4][7]

Fermented Foods:

Soy Products: Soy sauce and fermented bean curd have been shown to contain EC.[2][4]

[5]

Bakery Products: Bread and other baked goods can contain low levels of EC.[1][2][5]

Dairy Products: Yogurt and cheese typically have low to non-detectable levels.[5][7]

Quantitative Data on Ethyl Carbamate in Dietary
Sources
The following tables summarize the levels of ethyl carbamate found in various foods and

beverages from different studies. These values can be used for exposure assessment and risk

analysis.

Table 1: Ethyl Carbamate Levels in Alcoholic Beverages
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Beverage Type
Concentration Range
(µg/kg or µg/L)

Key Findings &
References

Spirits (general) 150 (Canadian limit)
Canada has set a maximum

limit for distilled spirits.[7]

Stone Fruit Brandies 100 - 22,000
Can have significantly elevated

levels of EC.[4]

Whisky 19 - 206

Levels can vary between

Scotch and imported whiskies.

[7]

Maesilju (Korean Plum

Liqueur)
up to 151.06

A study in Korea found this to

have the highest EC value

among the tested beverages.

[4]

Wine (Table) 8 - 111
White and red wines generally

fall within this range.[4]

Fortified Wine (Port, Sherry) up to 60
Sherry has been found to

contain detectable levels.[7]

Beer Not Detected - 5.8
Generally contains very low

levels of EC.[4]

Table 2: Ethyl Carbamate Levels in Fermented Foods
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Food Type
Concentration Range
(µg/kg)

Key Findings &
References

Soy Sauce 4.18 - 15.59

Japanese-style soy sauce

showed higher levels in a

Korean study.[4]

Fermented Bean Curd (Sofu) up to 344

Chinese red sufu has been

found with high concentrations.

[4]

Bread up to 12
Toasting can increase EC

levels.[4][5]

Soybean Paste up to 1.18 Contains low levels of EC.[4]

Yogurt Not Detected
Generally below the limit of

detection.[7]

Cheese Below 5
Most cheese samples are

below the detection limit.[7]

Experimental Protocols
The following protocols are based on established methods for the quantification of ethyl

carbamate in alcoholic beverages and fermented foods, primarily utilizing Gas

Chromatography-Mass Spectrometry (GC-MS).[1][4][8]

Protocol 1: Quantification of Ethyl Carbamate in
Alcoholic Beverages by GC-MS
This protocol is adapted from the AOAC Official Method 994.07 and other validated methods.[4]

1. Sample Preparation and Extraction

Internal Standard: Prepare a stock solution of a suitable internal standard, such as d5-ethyl

carbamate or propyl carbamate.[4][9]
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Sample Dilution: Dilute spirit samples to approximately 40% alcohol by volume with

deionized water.[10] For wines and beers, use the sample directly.

Solid-Phase Extraction (SPE):

Use a diatomaceous earth SPE column.[8]

Add the internal standard to the sample.

Load the sample onto the pre-conditioned SPE column.

Allow the sample to absorb for a few minutes.

Elute the ethyl carbamate and internal standard with a suitable solvent, such as

dichloromethane or a mixture of ethyl acetate and diethyl ether.[8][9]

Concentration:

Collect the eluate and concentrate it using a rotary evaporator or a gentle stream of

nitrogen.

Reconstitute the residue in a small, known volume of a suitable solvent (e.g., ethyl

acetate) for GC-MS analysis.

2. GC-MS Analysis

Gas Chromatograph (GC) Conditions:

Column: Use a polar capillary column, such as one with a Carbowax phase.[9]

Injector Temperature: 180°C.[9]

Oven Temperature Program: 40°C for 0.75 min, then ramp at 10°C/min to 60°C, then

3°C/min to 150°C.[9]

Carrier Gas: Helium at a constant flow rate.[9]

Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

[10]

Ions to Monitor:

Ethyl Carbamate: m/z 62, 74, 89.[10][11]

d5-Ethyl Carbamate (Internal Standard): m/z 64.[10]

3. Quantification

Create a calibration curve using standard solutions of ethyl carbamate with a fixed

concentration of the internal standard.

Calculate the concentration of ethyl carbamate in the samples by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Ethyl Carbamate in Solid
and Semi-Solid Fermented Foods by GC-MS
This protocol is a general guideline for solid matrices like bread and soy products.

1. Sample Preparation and Extraction

Homogenization: Homogenize the solid sample. For semi-solids, mix thoroughly.

Extraction:

Weigh a representative portion of the homogenized sample.

Add the internal standard.

Extract ethyl carbamate using a suitable solvent (e.g., methylene chloride) and technique

(e.g., sonication or shaking).

Centrifuge the mixture and collect the supernatant.
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Clean-up:

The extract may require a clean-up step to remove interfering matrix components. This

can be achieved using Solid-Phase Extraction (SPE) with a sorbent like Florisil.[12]

Concentration: Concentrate the cleaned extract as described in Protocol 1.

2. GC-MS Analysis and Quantification

Follow the GC-MS analysis and quantification steps as outlined in Protocol 1. The

instrumental conditions will be the same.

Visualizations
Signaling Pathway
Caption: Metabolic activation and detoxification pathways of ethyl carbamate.

Experimental Workflow
Caption: General experimental workflow for ethyl carbamate quantification.

Risk Assessment and Conclusion
The quantification of ethyl carbamate in dietary sources is crucial for assessing human

exposure and potential health risks. The Joint FAO/WHO Expert Committee on Food Additives

(JECFA) has evaluated EC and concluded that intake from foods, excluding alcoholic

beverages, would be of low concern.[2] However, for high consumers of alcoholic beverages,

the Margin of Exposure (MOE) may indicate a potential health concern.[2] Therefore, accurate

and reliable quantification methods, such as the GC-MS protocol detailed here, are essential

for regulatory monitoring and for the food and beverage industry to implement mitigation

strategies to reduce ethyl carbamate levels in their products.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1265525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

